molecular formula C22H42O6 B8220696 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate CAS No. 123369-03-9

2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate

Cat. No.: B8220696
CAS No.: 123369-03-9
M. Wt: 402.6 g/mol
InChI Key: MCRCHVVIWKCMRG-UHFFFAOYSA-N
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Description

2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is an organic compound with the molecular formula C22H42O6 and a molecular weight of 402.57 g/mol . This compound is characterized by its ester functional groups and long aliphatic chains, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate typically involves the esterification of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol with hexanoic acid and decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in esterification and transesterification reactions.

    Biology: Investigated for its potential as a surfactant and emulsifying agent in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is primarily based on its ability to interact with lipid membranes and proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl octanoate
  • 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl butanoate
  • 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl hexanoate

Uniqueness

Compared to similar compounds, 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate has a longer aliphatic chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong amphiphilic properties. Its unique structure allows for better integration into lipid membranes and improved performance in drug delivery and emulsification .

Properties

IUPAC Name

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl decanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-3-5-7-8-9-10-12-14-22(24)28-20-18-26-16-15-25-17-19-27-21(23)13-11-6-4-2/h3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRCHVVIWKCMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348930
Record name 2{2-2-(hexanoyloxyl)ethoxy)ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123369-03-9
Record name 2{2-2-(hexanoyloxyl)ethoxy)ethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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